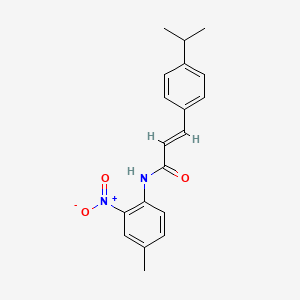
3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPAN and is a type of acrylamide derivative.
科学的研究の応用
IPAN has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use as a drug candidate for the treatment of various diseases. IPAN has also been used as a fluorescent probe for the detection of biological molecules.
作用機序
The mechanism of action of IPAN is not fully understood. However, it has been suggested that it may target specific enzymes or receptors involved in various biological processes. IPAN has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.
Biochemical and Physiological Effects:
IPAN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce the proliferation of cancer cells. IPAN has also been found to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using IPAN in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one limitation of using IPAN is its potential toxicity. Careful handling and disposal of IPAN are necessary to avoid any harmful effects.
将来の方向性
There are several future directions for the research of IPAN. One potential area of research is the development of IPAN-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the use of IPAN as a fluorescent probe for the detection of biomolecules in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of IPAN and its potential side effects.
Conclusion:
In conclusion, IPAN is a compound that has shown great potential for various scientific research applications. Its synthesis method has been optimized to achieve high purity and yield. IPAN exhibits various biological activities and has been studied extensively for its potential use as a drug candidate. Further research is needed to fully understand the mechanism of action of IPAN and its potential applications in various fields.
合成法
The synthesis of IPAN involves the reaction of 4-isopropylphenylacetic acid with 4-methyl-2-nitrobenzaldehyde in the presence of acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to yield IPAN. This synthesis method has been optimized to achieve a high yield of IPAN with a purity of over 95%.
特性
IUPAC Name |
(E)-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)16-8-5-15(6-9-16)7-11-19(22)20-17-10-4-14(3)12-18(17)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJADBHLNMKYHA-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
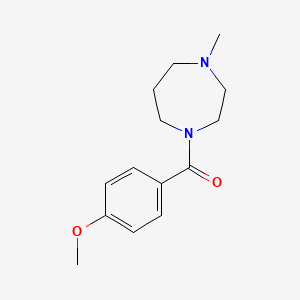

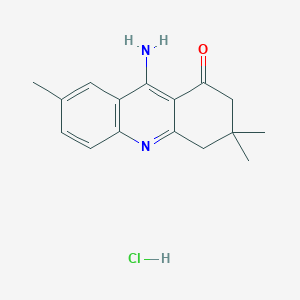
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
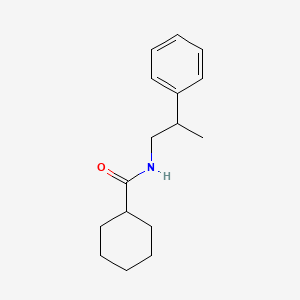
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
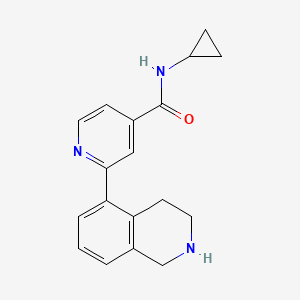
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)